REACTION_CXSMILES
|
C[O:2][C:3]1[C:8]2=[CH:9][S:10][N:11]=[C:7]2[CH:6]=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[C:8]2=[CH:9][S:10][N:11]=[C:7]2[CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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COC1=CC=CC=2C1=CSN2
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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B(Br)(Br)Br
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
A mixture of 6.3 g
|
Type
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TEMPERATURE
|
Details
|
at reflux temperature 17 hours
|
Duration
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17 h
|
Type
|
CUSTOM
|
Details
|
to give 5.1 g
|
Type
|
CUSTOM
|
Details
|
4-hydroxy-2,1-benzisothiazole as a yellow solid, mp. 184.5°-186.5° after recrystallization from benzene
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=CC=2C1=CSN2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |